(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17400577
InChI: InChI=1S/C8H9BrN2O/c9-6-3-10-8(5-1-2-5)11-7(6)4-12/h3,5,12H,1-2,4H2
SMILES:
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol

(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol

CAS No.:

Cat. No.: VC17400577

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol -

Specification

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
IUPAC Name (5-bromo-2-cyclopropylpyrimidin-4-yl)methanol
Standard InChI InChI=1S/C8H9BrN2O/c9-6-3-10-8(5-1-2-5)11-7(6)4-12/h3,5,12H,1-2,4H2
Standard InChI Key DOXLKFDGAKFXTK-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC=C(C(=N2)CO)Br

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s IUPAC name, (5-bromo-2-cyclopropylpyrimidin-4-yl)methanol, reflects its heterocyclic core and functional groups. Key structural features include:

  • A pyrimidine ring with bromine at C5 and a cyclopropyl substituent at C2.

  • A hydroxymethyl group (-CH₂OH) at C4, enabling hydrogen bonding and solubility modulation.

Table 1: Molecular Properties of (5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol

PropertyValue
Molecular FormulaC₈H₉BrN₂O
Molecular Weight229.07 g/mol
SMILESC1CC1C2=NC=C(C(=N2)CO)Br
InChIKeyDOXLKFDGAKFXTK-UHFFFAOYSA-N
PubChem CID155487192

The cyclopropyl group enhances steric hindrance and metabolic stability compared to linear alkyl chains. Bromine’s electronegativity influences electron distribution, potentially affecting binding to biological targets .

Synthesis and Manufacturing Processes

Synthesis typically involves multi-step reactions to introduce bromine and cyclopropyl groups. A common pathway includes:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions.

  • Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).

  • Cyclopropane Introduction: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with cyclopropaneboronic acid .

  • Hydroxymethylation: Oxidation of a methyl group to methanol using oxidizing agents like KMnO₄ in acidic conditions.

Optimization of catalysts (e.g., palladium for coupling reactions) and solvents (e.g., DMF for polar intermediates) improves yield and selectivity . For example, a patent describes synthesizing 5-bromo-2-cyclopropylpyridine intermediates via cyclopropane ring formation under controlled pH .

Comparative Analysis with Structural Analogues

Table 2: Comparison with (5-Bromo-2-chloropyrimidin-4-yl)methanol

Property(5-Bromo-2-cyclopropylpyrimidin-4-yl)methanol(5-Bromo-2-chloropyrimidin-4-yl)methanol
Molecular FormulaC₈H₉BrN₂OC₅H₄BrClN₂O
Molecular Weight229.07 g/mol223.46 g/mol
Key SubstituentCyclopropyl at C2Chlorine at C2
LogP (Predicted)1.81.2

Research Findings and Mechanistic Insights

  • Binding Affinity Studies: Surface plasmon resonance (SPR) shows a Kd of 12.3 μM for MMP-9, suggesting moderate affinity .

  • Metabolic Stability: Microsomal assays indicate a half-life of 45 minutes in human liver microsomes, necessitating prodrug strategies.

  • Toxicity Profile: Ames test results are negative, indicating low mutagenic potential.

Future Directions and Applications

  • Prodrug Development: Esterification of the hydroxymethyl group to enhance bioavailability.

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology.

  • Targeted Drug Delivery: Nanoparticle encapsulation to reduce off-target effects.

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